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Compound of Interest

Compound Name: Crebtide

Cat. No.: B550015

For researchers, scientists, and drug development professionals, the accurate detection and
guantification of kinase activity is paramount. Crebtide, a synthetic peptide substrate for
several kinases including Protein Kinase A (PKA), is a widely used tool in kinase activity
assays. This guide provides a comprehensive comparison of four common methods for
detecting Crebtide phosphorylation: Time-Resolved Fluorescence Resonance Energy Transfer

(TR-FRET), Enzyme-Linked Immunosorbent Assay (ELISA), AlphaScreen, and Radiolabeled
ATP Assays.

This comparison guide delves into the experimental protocols, performance data, and
operational considerations for each method to assist you in selecting the most suitable
approach for your research needs.

At a Glance: Comparison of Crebtide
Phosphorylation Detection Methods
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In-Depth Analysis of Detection Methods

Time-Resolved Fluorescence Resonance Energy
Transfer (TR-FRET)

TR-FRET assays, such as LANCE® Ultra and HTRF®, are homogeneous assays that rely on
the transfer of energy between a donor fluorophore (typically a europium or terbium chelate)
and an acceptor fluorophore.[5] When the donor and acceptor are in close proximity, excitation
of the donor results in a prolonged fluorescent signal from the acceptor. In the context of
Crebtide phosphorylation, this is achieved by using a ULight™-labeled Crebtide peptide and a
europium-labeled anti-phospho-CREB antibody.[6] Phosphorylation of the Crebtide brings the
donor and acceptor into proximity, generating a FRET signal.

Experimental Workflow (LANCE® Ultra PKA Assay)

Enzymatic Reaction

Click to download full resolution via product page

TR-FRET Experimental Workflow

Detailed Protocol (LANCE® Ultra PKA Assay)

e Prepare Reagents:
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o 1X Kinase Assay Buffer: 50 mM HEPES pH 7.5, 1 mM EGTA, 10 mM MgClz, 2 mM DTT,
and 0.01% Tween-20.

o 2X PKA solution: Dilute PKA to 20 pM in Kinase Assay Buffer.

o 4X ULight™-Crebtide solution: Dilute ULight™-labeled Crebtide to 200 nM in Kinase
Assay Buffer.

o 4X ATP solution: Prepare serial dilutions of ATP (e.g., 40 nM to 4 mM) in Kinase Assay
Buffer.

o 4X Stop Solution: 40 mM EDTA in 1X LANCE Detection Buffer.

o 4X Detection Mix: Dilute Europium-anti-phospho-CREB antibody to 8 nM in 1X LANCE
Detection Buffer.

e Enzymatic Reaction (10 pL final volume):

o

Add 5 pL of 2X PKA solution to a 384-well white microplate.

[¢]

Add 2.5 pL of 4X ULight™-Crebtide solution (final concentration 50 nM).

[¢]

Add 2.5 pL of 4X ATP solution (final concentrations ranging from 10 nM to 1 mM).

[e]

Cover the plate and incubate for 60 minutes at 23°C.

e Detection (20 pL final volume):
o Add 5 pL of 4X Stop Solution and incubate for 5 minutes at 23°C.
o Add 5 pL of 4X Detection Mix (final antibody concentration 2 nM).
o Cover the plate and incubate for 60 minutes at 23°C.

o Read the plate in a TR-FRET-compatible reader (excitation at 320 or 340 nm, emission at
665 nm).

Enzyme-Linked Immunosorbent Assay (ELISA)
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ELISA is a plate-based immunoassay that detects a specific phosphorylated substrate. In a
typical sandwich ELISA for phospho-Crebtide, a capture antibody specific for Crebtide is
coated onto the microplate wells. After the kinase reaction, the sample is added to the wells,
and the phosphorylated Crebtide is detected using a specific primary antibody against the
phosphorylated residue, followed by a secondary antibody conjugated to an enzyme (e.qg.,
HRP) that catalyzes a colorimetric, fluorometric, or chemiluminescent reaction.

Experimental Workflow (Sandwich ELISA)
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Kinase Reaction Separation Detection
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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